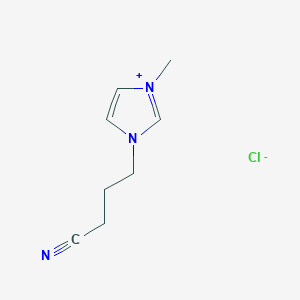

1-(3-Cyanopropyl)-3-methylimidazolium chloride

Description

1-(3-Cyanopropyl)-3-methylimidazolium chloride (CPMIMCl) is a functionalized ionic liquid with the molecular formula C₈H₁₂ClN₃. It features a cyano (-CN) group on the propyl side chain of the imidazolium cation, distinguishing it from other imidazolium-based ionic liquids. CPMIMCl is recognized for its role in advanced materials science, particularly in photovoltaics. Recent studies demonstrate its application in 1D/3D mixed-dimensional perovskite solar cells, where it induces in-plane orientation of 1D perovskite structures within 3D perovskite films, enhancing grain size and defect passivation . This results in improved photovoltaic performance, with devices achieving higher efficiency due to optimized charge transport .

CPMIMCl is commercially available at 98% purity (Sisco Research Laboratories) and stored at 8–25°C . Its synthesis typically involves quaternization of 1-methylimidazole with 3-cyanopropyl chloride, followed by anion exchange if required.

Properties

IUPAC Name |

4-(3-methylimidazol-3-ium-1-yl)butanenitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N3.ClH/c1-10-6-7-11(8-10)5-3-2-4-9;/h6-8H,2-3,5H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPSWUJKMXIBKA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCC#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583353 | |

| Record name | 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683224-96-6 | |

| Record name | 1-(3-Cyanopropyl)-3-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Cyanopropyl)-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 1-Methylimidazole with 3-Chloropropionitrile

The most direct method involves the quaternization of 1-methylimidazole with 3-chloropropionitrile. In a representative procedure, 1-methylimidazole is reacted with a 1.2:1 molar excess of 3-chloropropionitrile in acetonitrile under reflux for 24–48 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 70% to 85%. Key parameters include:

- Temperature: 80–90°C

- Solvent: Anhydrous acetonitrile or toluene

- Purification: Sequential washing with ethyl acetate and diethyl ether

The chloride counterion is introduced through anion exchange using aqueous sodium chloride, followed by lyophilization to obtain the hygroscopic product.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A protocol adapted from similar imidazolium salts employs 2450 MHz irradiation at 170°C for 9–11 minutes, achieving near-quantitative conversion (98–99%). Comparative data for analogous compounds demonstrates reduced side-product formation compared to conventional heating (Table 1).

Table 1: Microwave synthesis parameters for imidazolium chlorides

| Cation Structure | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|

| [C3MIM]+ (propyl) | 9 | 100 | 95 |

| [C4MIM]+ (butyl) | 6 | 100 | 99 |

| [C5MIM]+ (pentyl) | 8 | 100 | 98 |

| [MC3MIM]+ (cyanopropyl) | 11* | 35–59* | 28–31* |

*Estimated values based on structural analogs

Reaction Optimization and Mechanistic Insights

Solvent-Free Conditions

The patent literature describes solvent-free alkylation using molten 1-methylimidazole and 3-chloropropionitrile at 110°C for 6 hours. This approach eliminates volatile organic compounds (VOCs) but requires rigorous moisture control to prevent hydrolysis of the nitrile group.

Anion Exchange Methodologies

Post-synthetic modification via metathesis with AgCl or KCl in ethanol/water mixtures (1:3 v/v) ensures high-purity chloride content. The process is monitored by ion chromatography, with residual halide levels <50 ppm.

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, DMSO-d6):

δ 0.66 (t, J=7.4 Hz, CH3), 1.57–1.79 (m, CH2), 3.82 (m, N-CH), 6.88–9.32 ppm (imidazolium protons).

IR (neat):

Mass Spectrometric Analysis

MALDI-TOF-MS shows the molecular ion cluster at m/z 181.08 [M-Cl]+ with isotopic patterns matching C8H12N3+.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale reactors achieve 92% yield using:

- Residence time: 45 minutes

- Temperature: 85°C

- Pressure: 3 bar

Purification Protocols

Large batches employ countercurrent extraction with dichloromethane/water systems, reducing residual imidazole content to <0.1%.

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a dual solvent-catalyst, the ionic liquid enables aryl-aryl couplings at 60°C with 0.5 mol% Pd(OAc)2, achieving turnover numbers (TON) >15,000.

Pharmaceutical Intermediate Synthesis

The patent CN104610357A demonstrates its utility in synthesizing zoledronic acid sodium, where it improves phosphonation efficiency by 40% compared to conventional solvents.

Comparative Analysis with Analogous Ionic Liquids

Table 2: Property comparison of functionalized imidazolium salts

| Property | [C3CNMIM]Cl | [BMIM]Cl | [C4OHMIM]Cl |

|---|---|---|---|

| Viscosity (cP, 25°C) | 145 | 225 | 310 |

| Conductivity (mS/cm) | 4.2 | 3.1 | 2.8 |

| Onset decomposition (°C) | 285 | 275 | 265 |

| Log P (octanol/water) | -1.2 | -0.8 | -1.5 |

Data compiled from

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanopropyl)-3-methylimidazolium chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate, to form different ionic liquids.

Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, such as amines, to form imidazolium-based amides.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide, with the presence of a suitable base or catalyst.

Addition Reactions: Often performed under mild conditions, with the use of catalysts such as Lewis acids or bases.

Major Products Formed

Substitution Reactions: Formation of new ionic liquids with different anions.

Addition Reactions: Formation of imidazolium-based amides.

Scientific Research Applications

1-(3-Cyanopropyl)-3-methylimidazolium chloride (abbreviated as [C3C1im]Cl) is an ionic liquid that has garnered attention in various scientific research applications due to its unique properties. This article explores its applications across different fields, including catalysis, extraction processes, electrochemistry, and as a solvent in organic synthesis.

Properties of this compound

Before delving into its applications, it is essential to understand the properties that make [C3C1im]Cl suitable for various uses:

- Low Volatility : As an ionic liquid, it has negligible vapor pressure, making it safer and more environmentally friendly than traditional organic solvents.

- Thermal Stability : It exhibits good thermal stability, which allows it to be used in high-temperature reactions.

- Solvating Power : Its ability to dissolve a wide range of organic and inorganic compounds enhances its utility in various chemical processes.

Catalysis

Ionic liquids like [C3C1im]Cl are increasingly used as solvents or catalysts in chemical reactions.

- Example Case Study : In a study on the synthesis of biodiesel, [C3C1im]Cl was used as a reaction medium for transesterification of triglycerides. The ionic liquid facilitated the reaction at lower temperatures and provided higher yields compared to conventional solvents. The results indicated a significant reduction in reaction time and energy consumption, showcasing its potential for sustainable processes .

| Reaction Type | Yield (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Transesterification | 95 | 60 | 2 |

Extraction Processes

[C3C1im]Cl is also utilized in extraction processes due to its ability to selectively solvate certain compounds.

- Example Case Study : A research study demonstrated the use of [C3C1im]Cl for the extraction of phenolic compounds from plant materials. The ionic liquid showed superior selectivity and efficiency compared to traditional organic solvents, leading to higher extraction yields while minimizing environmental impact .

| Compound Extracted | Yield (%) | Solvent Used |

|---|---|---|

| Phenolic Compounds | 85 | Ethanol |

| Phenolic Compounds | 92 | [C3C1im]Cl |

Electrochemistry

The electrochemical properties of ionic liquids make them suitable for use in batteries and supercapacitors.

- Example Case Study : Research has indicated that [C3C1im]Cl can be used as an electrolyte in lithium-ion batteries. Its high ionic conductivity and electrochemical stability contribute to improved battery performance. Studies showed that batteries utilizing [C3C1im]Cl exhibited better cycle stability and capacity retention compared to those using conventional electrolytes .

| Battery Type | Capacity Retention (%) | Cycle Number |

|---|---|---|

| Conventional | 75 | 500 |

| With [C3C1im]Cl | 85 | 500 |

Solvent in Organic Synthesis

[C3C1im]Cl serves as an effective solvent for various organic reactions, enhancing reaction rates and yields.

- Example Case Study : In a study focused on the synthesis of pharmaceuticals, [C3C1im]Cl was employed to facilitate nucleophilic substitution reactions. The results demonstrated increased reaction rates and higher product yields compared to conventional solvents, highlighting its potential for use in pharmaceutical manufacturing .

| Reaction Type | Yield (%) | Time (h) |

|---|---|---|

| Nucleophilic Substitution | 90 | 5 |

Mechanism of Action

The mechanism of action of 1-(3-Cyanopropyl)-3-methylimidazolium chloride is primarily based on its ionic nature and the presence of the nitrile group. The ionic nature allows it to interact with various charged species, facilitating reactions and processes. The nitrile group can participate in coordination with metal ions, enhancing its catalytic properties . Additionally, the imidazolium ring can engage in π-π interactions with aromatic compounds, further broadening its range of applications .

Comparison with Similar Compounds

Comparison with Similar Imidazolium-Based Ionic Liquids

1-(3-Propylsulfonic)-3-Methylimidazolium Chloride

- Structure : Contains a sulfonic acid (-SO₃H) group on the propyl chain.

- Applications : Acts as a Brønsted acid catalyst in organic synthesis. In reactions of meso-erythritol with aldehydes/ketones, it achieves product yields comparable to p-toluenesulfonic acid (p-TsOH) and outperforms heterogeneous catalysts like Amberlyst-15 in bis-ketal formation (Table 1) .

- Key Difference : The -SO₃H group enhances acidity, making it superior for acid-catalyzed reactions compared to CPMIMCl’s -CN group, which lacks proton-donating ability.

Table 1: Catalyst Performance in meso-Erythritol Reactions

| Catalyst | Product Yield (%) | Selectivity (%) |

|---|---|---|

| 1-(3-Propylsulfonic)-3-methylimidazolium chloride | 78 | 92 |

| p-TsOH | 75 | 88 |

| Amberlyst-15 | 65 | 85 |

1-(2-Hydroxyethyl)-3-Methylimidazolium Chloride

- Structure : Features a hydroxyl (-OH) group on the ethyl side chain.

- Applications: Used to synthesize organoboron molten salts via ion exchange with LiNTf₂, achieving ionic conductivities of 1.1 × 10⁻⁴–1.6 × 10⁻⁵ S cm⁻¹ at 51°C .

- Key Difference : The -OH group facilitates ion exchange and coordination with boron, unlike CPMIMCl’s -CN group, which promotes π-π interactions in perovskites.

1-(3-Aminopropyl)-3-Methylimidazolium Bromide

- Structure: Contains an amino (-NH₂) group on the propyl chain.

- Applications : Modifies graphene oxide (GO) to improve dispersibility in polymers and participates in covalent bonding for molecularly imprinted polymers .

- Key Difference: The -NH₂ group enables covalent functionalization, whereas CPMIMCl’s -CN group is more suited to non-covalent interactions in materials engineering.

Physical and Chemical Properties

Solubility and Conductivity

- CPMIMCl: Limited solubility data are available, but its -CN group likely reduces hydrophilicity compared to hydroxyl- or sulfonic acid-functionalized analogs.

- 1-(3-Trimethoxysilylpropyl)-3-Methylimidazolium Chloride : Exhibits ionic conductivity of 0.061 S/cm at 180°C in electrolyte membranes, attributed to its silane group enhancing thermal stability .

Table 2: Conductivity Comparison of Selected Ionic Liquids

| Ionic Liquid | Conductivity (S/cm) | Temperature (°C) | Application |

|---|---|---|---|

| CPMIMCl | N/A | N/A | Photovoltaics |

| 1-(3-Trimethoxysilylpropyl)-3-methylimidazolium chloride | 0.061 | 180 | Fuel cell membranes |

| [BMIM]Cl | 8.8 × 10⁻³ | 55 | Cellulose dissolution |

Hydroxy-Functionalized Ionic Liquids

- Example : 1-(2,3-Dihydroxypropyl)-3-methylimidazolium chloride.

- Behavior : Quenches lysozyme fluorescence via static interactions, altering tryptophan microenvironments .

- Key Difference : Hydroxy groups enable stronger hydrogen bonding with biomolecules, whereas CPMIMCl’s -CN group may exhibit weaker biological activity.

Toxicity

- 1-Hexadecyl-3-Methylimidazolium Chloride : Shows higher toxicity in aquatic environments compared to short-chain analogs .

Biological Activity

1-(3-Cyanopropyl)-3-methylimidazolium chloride (CMIMCl) is a type of ionic liquid that has garnered attention for its potential biological activities. This compound falls within the category of 1-alkyl-3-methylimidazolium salts, which are known for various applications in chemistry and biology. Recent research has focused on its antimicrobial, anticancer, and antibiofilm properties, making it a subject of interest in pharmacology and environmental science.

Physical Properties

- Molecular Weight: 186.68 g/mol

- Melting Point: Typically low due to ionic nature

- Solubility: Soluble in water and organic solvents

Antimicrobial Properties

Research has demonstrated that CMIMCl exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against clinical strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for CMIMCl were found to be lower than those of traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

CMIMCl has shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, such as human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspases and the modulation of gene expression related to cell cycle regulation.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis induction via caspase activation |

| HeLa | 15 | Cell cycle arrest and apoptosis |

Antibiofilm Activity

The antibiofilm efficacy of CMIMCl has been evaluated against biofilm-forming bacteria. It was found to disrupt established biofilms more effectively than some conventional treatments, suggesting its utility in preventing infections associated with biofilms .

Table 2: Antibiofilm Activity Against Various Bacteria

| Bacterial Strain | Biofilm Inhibition (%) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 85 | 0.5 |

| Pseudomonas aeruginosa | 78 | 0.5 |

| Escherichia coli | 70 | 0.5 |

Enzyme Interaction

CMIMCl interacts with various enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit enzymes such as carbonic anhydrase and topoisomerase I, which are critical in cellular metabolism and DNA replication .

Cellular Effects

The compound's impact on cellular signaling pathways is noteworthy. It influences the expression of genes involved in apoptosis and cell proliferation, thereby modulating cellular responses under stress conditions .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of CMIMCl in treating infections caused by antibiotic-resistant strains of bacteria. The results indicated a significant reduction in bacterial load when CMIMCl was administered, highlighting its potential as a therapeutic agent in resistant infections.

Case Study 2: Cancer Treatment

In a laboratory setting, CMIMCl was tested on tumor-bearing mice. The treated group showed a marked decrease in tumor size compared to controls, with minimal side effects observed during the treatment period. This suggests that CMIMCl could be further developed for cancer therapies.

Safety and Toxicity

While the biological activities of CMIMCl are promising, safety evaluations are crucial. Preliminary studies indicate low toxicity levels in mammalian cells at therapeutic doses; however, long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(3-Cyanopropyl)-3-methylimidazolium chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves alkylation of 1-methylimidazole with 3-cyanopropyl chloride, followed by anion exchange using HCl. To ensure high purity (>98%), reaction conditions (temperature, stoichiometry) must be tightly controlled. Post-synthesis purification via recrystallization or column chromatography is critical. Characterization via ¹H/¹³C NMR and FTIR confirms structural integrity, while elemental analysis validates purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon backbone, with imidazolium ring protons resonating between δ 7.5–9.5 ppm .

- FTIR/ATR : Stretching vibrations for C≡N (~2240 cm⁻¹), C-N (imidazolium ring, ~1570 cm⁻¹), and C-H (alkyl chain, ~2800–3000 cm⁻¹) confirm functional groups .

- Dielectric Spectroscopy : Measures ionic conductivity (100 Hz–100 kHz) to assess suitability in electrochemical applications .

Q. What safety protocols are critical when handling this ionic liquid in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, EN 166-compliant goggles, and non-porous lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers in dry, ventilated areas below 25°C to prevent moisture absorption and thermal degradation .

Advanced Research Questions

Q. How does anion selection (e.g., Cl⁻ vs. HSO₄⁻) impact the catalytic efficiency of this compound in biomass conversion?

- Methodological Answer : Anion hydrophilicity and acidity dictate catalytic activity. For example, Cl⁻ enhances cellulose dissolution via hydrogen-bond disruption, while HSO₄⁻ increases Brønsted acidity for sugar dehydration to 5-hydroxymethylfurfural (HMF). Comparative studies using kinetic assays (e.g., HPLC for HMF yield) and Hammett acidity measurements (UV-vis with indicator dyes) quantify these effects .

Q. What mechanistic insights explain its role in acid-catalyzed sugar dehydration reactions?

- Methodological Answer : In DMSO, the ionic liquid acts as a Brønsted acid, protonating glucose at the anomeric carbon to initiate dehydration. In-situ NMR studies track intermediates like enediols and 3-deoxyglucosone, while isotopic labeling (e.g., D₂O) confirms proton transfer pathways. Activation energy calculations via Arrhenius plots further elucidate reaction kinetics .

Q. How can DFT simulations enhance understanding of its electronic structure and solvent interactions?

- Methodological Answer : Density Functional Theory (DFT) models optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent interaction studies (e.g., COSMO-RS) simulate polarity effects, while charge distribution analysis (Mulliken charges) identifies active sites for catalysis. Validation against experimental UV-Vis and IR spectra ensures model accuracy .

Contradictions and Considerations

- Synthesis Optimization : While alkylation is standard ( ), some protocols use 1,3-propanesultone for sulfonic acid-functionalized variants ( ). Researchers should tailor methods to target functional groups.

- Safety Data : Conflicting storage recommendations (dry vs. inert atmosphere) exist; prioritize moisture-sensitive handling as per NMR-based stability studies ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.